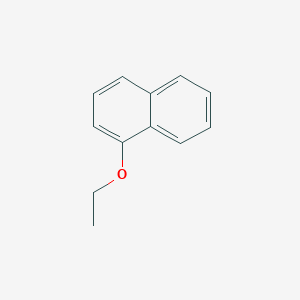

1-Ethoxynaphthalene

描述

Historical Context and Early Investigations of 1-Ethoxynaphthalene

The synthesis of ethers, including aromatic variants like this compound, was significantly advanced by the work of Alexander William Williamson in 1850. byjus.com His development of the Williamson ether synthesis, a reaction between an alkoxide and an alkyl halide, provided a general method for preparing both symmetrical and asymmetrical ethers and was crucial in establishing their structure. byjus.com

Early preparations of this compound typically involved the reaction of 1-naphthol (B170400) with ethanol (B145695). A common laboratory and industrial method involves heating a mixture of 1-naphthol, absolute ethanol, and a strong acid catalyst like concentrated sulfuric acid under reflux for an extended period. vulcanchem.comchembk.comechemi.com Following the reaction, the excess ethanol is removed, and the product is purified through a series of washing and distillation steps. vulcanchem.comchembk.comechemi.com This method, a variation of the Williamson ether synthesis, has been a foundational technique for accessing this compound. byjus.commendelset.comchegg.comstudylib.net

Significance of this compound within Aromatic Ether Chemistry

This compound, also known by synonyms such as ethyl 1-naphthyl ether and α-ethoxynaphthalene, is a member of the naphthalene (B1677914) chemical class. vulcanchem.comnih.govnist.gov Its structure consists of a naphthalene ring substituted with an ethoxy group at the 1-position. vulcanchem.com This structural feature, an ether linkage to a polycyclic aromatic hydrocarbon, makes it a valuable model compound for studying various chemical phenomena.

The ethoxy group is an electron-donating group, which activates the naphthalene ring towards electrophilic aromatic substitution. vulcanchem.com This activating effect directs incoming electrophiles primarily to the ortho and para positions (positions 2, 4, and 8) of the naphthalene ring system. vulcanchem.com The study of these substitution reactions on this compound provides fundamental insights into the regioselectivity and mechanisms of electrophilic attack on substituted aromatic systems. vulcanchem.com

Furthermore, this compound is a key substrate in oxidative coupling reactions, such as the Scholl reaction, which leads to the formation of binaphthyl derivatives. vulcanchem.comrsc.orgrsc.org Research has shown that the oxidation of this compound can proceed through either ionic or radical cation intermediates, depending on the reaction conditions and the substitution pattern of the aromatic ether. vulcanchem.comrsc.org For instance, treatment with benzil (B1666583) and aluminum chloride results in the formation of 4,4′-diethoxy-1,1′-binaphthyl. vulcanchem.comrsc.org

The physical and chemical properties of this compound are well-documented and contribute to its utility in research.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₁₂O |

| Molecular Weight | 172.23 g/mol |

| Physical State | Liquid |

| Appearance | Colorless to brown clear liquid |

| Melting Point | 5.5 °C |

| Boiling Point | 280.5 °C |

| Flash Point | >112 °C |

| Specific Gravity (20/20) | 1.0570 to 1.0670 |

| Refractive Index | 1.591-1.602 |

Data sourced from multiple references. vulcanchem.comchembk.comechemi.comstenutz.eu

Overview of Key Research Domains for this compound

The unique reactivity and structural characteristics of this compound have led to its application in several key research areas:

Intermediate in Organic Synthesis: It serves as a crucial building block for the synthesis of more complex molecules. vulcanchem.com Its role in producing binaphthyl derivatives through oxidative coupling is significant, as these products can have applications in materials science. vulcanchem.com It is also a precursor for naphtho-furan derivatives via cyclodehydration reactions. vulcanchem.comrsc.org

Mechanistic Studies: this compound is frequently used as a model compound to investigate the mechanisms of fundamental organic reactions. vulcanchem.com These include studies on electrophilic aromatic substitution, oxidative coupling processes, and electron transfer reactions. vulcanchem.comrsc.org

Biocatalysis and Metabolism Studies: In the field of biotechnology, this compound has been used as a substrate to explore the catalytic functions of enzymes. For example, recombinant E. coli cells expressing the cyanobacterial CYP110E1 gene have been shown to biotransform this compound into hydroxylated products, such as 4-ethoxynaphthalen-1-ol (B1625769). nih.gov Another study involving a variant of cytochrome P450 BM3 demonstrated the production of a novel compound, 4,4'-diethoxy-[2,2']-binaphthalenyl-1,1'-diol, through oxidative aryl coupling. researchgate.net

Catalysis Research: Studies have investigated the catalytic conversion of this compound. For instance, research using a Zr, H-mordenite catalyst explored the conversion of this compound in the presence of ethanol, finding that it does not act as an intermediate in the formation of ethyl naphthols under those specific conditions. ajer.orgresearchgate.net

Fragrance Chemistry: Due to its aromatic properties, this compound, also known as Nerolin II, is utilized in the formulation of perfumes to impart an orange blossom scent. echemi.combritannica.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-ethoxynaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O/c1-2-13-12-9-5-7-10-6-3-4-8-11(10)12/h3-9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APWZAIZNWQFZBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30201402 | |

| Record name | Ethyl 1-naphthyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30201402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5328-01-8 | |

| Record name | 1-Ethoxynaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5328-01-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethoxynaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005328018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-ETHOXYNAPHTHALENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4174 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 1-naphthyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30201402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 1-naphthyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.830 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-ETHOXYNAPHTHALENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KPT9T4S9QZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Chemical Transformations of 1 Ethoxynaphthalene

Regioselective Functionalization and Derivatization of 1-Ethoxynaphthalene

The presence of the ethoxy group in this compound directs the regioselectivity of electrophilic substitution and other functionalization reactions, allowing for the controlled introduction of various substituents onto the naphthalene (B1677914) ring.

Alkylation of naphthols and their ether derivatives is a fundamental transformation for introducing alkyl groups. While direct C-alkylation of naphthols can be challenging due to competing O-alkylation, the use of specific catalysts and conditions can steer the reaction towards the desired product. For instance, the alkylation of 1-naphthol (B170400) with ethanol (B145695) has been studied using a Zr, H-mordenite catalyst. ajer.org Comparative analysis of the products from the alkylation of 1-naphthol and this compound with ethanol indicates that the aromatic ether is not an intermediate in the synthesis of 2- and 4-ethyl naphthols. ajer.org

In the presence of various catalysts, the alkylation of 1-naphthol with ethanol can yield this compound (O-alkylation product) alongside C-alkylated products like 2-ethyl- and 4-ethyl-1-naphthols. aak.gov.az The selectivity for O-alkylation versus C-alkylation is highly dependent on the catalyst system. For example, cobalt ferrite (B1171679) and VCA catalysts show significant O-alkylation at 320°C, while mordenite-based catalysts exhibit low selectivity for this compound. aak.gov.az Conversely, mordenites, particularly zirconium-containing H-mordenite, show high selectivity for C-monoalkylation. aak.gov.az

The reaction of this compound with ethanol over a Zr, H-mordenite catalyst primarily leads to its conversion to ethyl naphthols, with some isomerization to 2-ethyl-1-naphthol observed at lower temperatures (300-340°C). ajer.org

Table 1: Catalyst Systems for Alkylation of 1-Naphthol with Ethanol

| Catalyst System | Predominant Reaction | Product Selectivity | Reference |

|---|---|---|---|

| Cobalt Ferrite | O-Alkylation | High for this compound | aak.gov.az |

| VCA Catalysts | O-Alkylation | High for this compound | aak.gov.az |

| Mordenites | C-Alkylation | Low for this compound, High for Monoethylnaphthols | aak.gov.az |

| Zr, H-Mordenite | C-Alkylation | High for 2-ethyl- and 4-ethyl-1-naphthols | ajer.orgaak.gov.az |

This compound can undergo oxidative coupling reactions to form binaphthyl derivatives, which are valuable structures in catalysis and materials science. The Scholl reaction, a classic method for forming aryl-aryl bonds, has been investigated for this compound. rsc.orgresearchgate.net The oxidation of this compound with reagents like benzil (B1666583) and aluminum chloride in anisole (B1667542) can yield 4,4′-diethoxy-1,1′-binaphthyl. rsc.org The mechanism of this reaction is complex and can proceed through both ionic and radical cation intermediates. rsc.org

Biocatalytic methods have also been employed for the oxidative coupling of this compound. Recombinant Escherichia coli cells expressing the cytochrome P450 BM3 variant F87V have been shown to catalyze the oxidative aryl coupling of this compound to produce the novel compound 4,4'-diethoxy-[2,2']-binaphthalenyl-1,1'-diol. nih.govresearchgate.net This enzymatic approach offers a green alternative to traditional chemical methods.

The introduction of hydroxyl groups onto the naphthalene ring of this compound can be achieved through both chemical and biological methods. Biotransformation using microorganisms presents a highly regioselective and environmentally benign approach.

E. coli cells expressing cyanobacterial cytochrome P450 (CYP110E1) have been used to biotransform this compound into several hydroxylated derivatives. nih.gov The main products identified were 4-ethoxynaphthalen-1-ol (B1625769) and 5-ethoxynaphthalen-1-ol. nih.govresearchgate.net This suggests that the enzyme can hydroxylate the naphthalene ring at specific positions without cleaving the ethyl ether linkage. nih.gov

Similarly, the fungus Aspergillus niger is known to metabolize 2-ethoxynaphthalene (B165321) to 4-ethoxysalicylic acid, indicating an oxidative pathway that opens the unsubstituted ring. sci-hub.se

Table 2: Biotransformation Products of this compound

| Biocatalyst | Product(s) | Reference |

|---|---|---|

| E. coli expressing P450 BM3 (F87V) | 4,4'-Diethoxy-[2,2']-binaphthalenyl-1,1'-diol | nih.govresearchgate.net |

| E. coli expressing CYP110E1 | 4-Ethoxynaphthalen-1-ol, 5-Ethoxynaphthalen-1-ol | nih.govresearchgate.net |

| Aspergillus niger (on 2-ethoxynaphthalene) | 4-Ethoxysalicylic acid | sci-hub.se |

Substituted naphthalenes can be synthesized from the reaction of diethoxyphthalans with activated acetylenes at elevated temperatures (140-160°C). cdnsciencepub.com This reaction is proposed to proceed through a transient 1-ethoxyisobenzofuran intermediate, which undergoes a cycloaddition with the acetylene. cdnsciencepub.com This method provides a route to polysubstituted naphthalenes that can be challenging to access through traditional methods like Friedel-Crafts reactions. cdnsciencepub.com

Furthermore, the reaction of 1,1-diethoxyphthalan with ethylenic dienophiles, such as diethyl maleate (B1232345) and maleic anhydride, can yield trisubstituted naphthalenes and tetrasubstituted dihydronaphthalenes. cdnsciencepub.com For example, the reaction with diethyl maleate can produce diethyl 1-hydroxynaphthalene-2,3-dicarboxylate and its O-ethyl derivative, diethyl this compound-2,3-dicarboxylate. cdnsciencepub.com

2-Ethoxynaphthalene-1,4-dione (B14158595) is a key intermediate in the synthesis of various compounds, including the antimalarial drug atovaquone. medjpps.com One synthetic approach involves the O-alkylation of lawsone (2-hydroxy-1,4-naphthoquinone). A direct and environmentally friendly method for this O-alkylation utilizes a sulfonic acid-functionalized chitosan (B1678972) as a heterogeneous organocatalyst. acs.orgnih.gov This protocol allows for the reaction of lawsone with various alcohols, including ethanol, in acetonitrile (B52724) at reflux to produce the corresponding 2-alkoxy-1,4-naphthoquinone with good yields and high chemoselectivity for the O-alkylated product. acs.orgnih.gov For the synthesis of 2-ethoxynaphthalene-1,4-dione, this method provides a yield of 86%. acs.orgnih.gov

Table 3: Synthesis of 2-Alkoxy-1,4-naphthoquinones via O-Alkylation of Lawsone

| Alcohol | Product | Yield (%) | Reference |

|---|---|---|---|

| Ethanol | 2-Ethoxynaphthalene-1,4-dione | 86 | acs.orgnih.gov |

| Butanol | 2-Butoxynaphthalene-1,4-dione | 97 | nih.gov |

| Isobutanol | 2-Isobutoxynaphthalene-1,4-dione | 77 | nih.gov |

| Hex-5-yn-1-ol | 2-(Hex-5-yn-1-yloxy)naphthalene-1,4-dione | 49 | acs.org |

Reactions of Phthalans Leading to Ethoxynaphthalene Derivatives

Synthesis of Complex Molecules Incorporating this compound Moiety

The functionalized derivatives of this compound serve as building blocks for the synthesis of more complex molecules. For instance, as mentioned, 2-ethoxynaphthalene-1,4-dione is a precursor in the synthesis of atovaquone. medjpps.com The synthesis involves the condensation of 2-ethoxynaphthalene-1,4-dione with a substituted cyclohexyl derivative in the presence of silver nitrate (B79036) and ammonium (B1175870) persulfate. medjpps.com

Design and Synthesis of N-Heterocyclic Carbene Ligands

The direct synthesis of N-Heterocyclic Carbene (NHC) ligands from this compound is not extensively documented in mainstream chemical literature. However, a potential pathway can be conceptualized based on known transformations of this compound and standard NHC synthesis protocols. NHCs are valued as ancillary ligands in catalysis due to their strong σ-donating properties and the stability of their metal complexes. sigmaaldrich.com

A key step towards a naphthalene-based NHC involves creating a suitable diamine precursor. Research has shown that this compound can undergo oxidative aryl coupling through biocatalysis. Using E. coli cells that express the P450 BM3 (F87V) gene, this compound can be converted into 4,4'-diethoxy-[2,2']-binaphthalenyl-1,1'-diol. researchgate.net This chiral diol represents a viable starting point for a multi-step synthesis.

A hypothetical synthetic sequence to an ethoxynaphthalene-based NHC ligand could proceed as follows:

Amination: The diol would first need to be converted into a diamine. This is a challenging but feasible transformation that could involve multiple steps, such as conversion of the hydroxyl groups to a better leaving group followed by nucleophilic substitution with an amine source.

Imidazolium (B1220033) Salt Formation: The resulting 4,4'-diethoxy-[2,2']-binaphthyl-1,1'-diamine would serve as the backbone. This diamine could then be condensed with a glyoxal (B1671930) equivalent to form the diimine bridge, a common first step in NHC synthesis. nih.gov

Cyclization: Subsequent reaction with an orthoformate, such as triethyl orthoformate, in the presence of an acid catalyst would lead to the cyclization and formation of the imidazolium salt precursor. nih.gov

Deprotonation: The final step involves the deprotonation of the imidazolium salt using a strong base to yield the free N-heterocyclic carbene.

The steric and electronic properties of the resulting NHC ligand would be heavily influenced by the bulky and electron-rich diethoxynaphthyl groups, potentially offering unique reactivity in catalytic applications.

| Step | Description | Key Reagents/Process | Intermediate/Product |

|---|---|---|---|

| 1 | Biotransformation | E. coli expressing P450 BM3 (F87V) gene researchgate.net | 4,4'-diethoxy-[2,2']-binaphthalenyl-1,1'-diol |

| 2 | Diamine Synthesis | Multi-step conversion of diol to diamine | 4,4'-diethoxy-[2,2']-binaphthyl-1,1'-diamine |

| 3 | Imidazolium Salt Formation | Glyoxal, Triethyl orthoformate, Acid catalyst nih.gov | Ethoxynaphthalene-based imidazolium salt |

| 4 | Free Carbene Generation | Strong base (e.g., NaH, KHMDS) | Ethoxynaphthalene-based N-Heterocyclic Carbene |

Synthesis of Starburst Triaminobenzene Derivatives Containing Ethoxynaphthalene Units

Starburst molecules, a class of dendrimers, are of significant interest for their applications in materials science, particularly as hole transporting materials (HTMs) in organic electronic devices like dye-sensitized solar cells (DSSCs). epj-pv.orgresearchgate.net A specific starburst derivative incorporating ethoxynaphthalene units has been synthesized and characterized: N,N,N-tris-(2-ethoxy-naphthalene-1-yl)N,N,N-triphenylbenzene-1,3,5-triamine. epj-pv.org

This complex molecule is synthesized through multi-step organic reactions. researchgate.net The general approach for creating such star-shaped molecules involves using a central core, in this case, a triaminobenzene derivative, and attaching peripheral "arms" through cross-coupling reactions. Methodologies like the Buchwald-Hartwig amination or Suzuki coupling are often employed to form the critical carbon-nitrogen or carbon-carbon bonds between the core and the functional arms. nih.govnanoge.org In this synthesis, the arms are the bulky and electron-donating ethoxynaphthalene groups.

The resulting compound is characterized as a molecular glass, which is an amorphous solid with a defined glass transition temperature (Tg) rather than a sharp melting point. epj-pv.orgresearchgate.net This amorphous nature is crucial for forming uniform thin films and preventing crystallization, which can degrade device performance. epj-pv.org The ethoxy groups help to modulate the material's thermal and optoelectronic properties and facilitate better penetration into the porous networks of solar cells. epj-pv.org

Detailed characterization of this starburst molecule has been performed using UV-Visible, FT-IR, and NMR spectroscopy, along with thermal analysis (DSC) and cyclic voltammetry to determine its properties as a hole transporting material. researchgate.net

| Property | Description/Value | Reference |

|---|---|---|

| Compound Name | N,N,N-tris-(2-ethoxy-naphthalene-1-yl)N,N,N-triphenylbenzene-1,3,5-triamine | epj-pv.org |

| Material Type | Starburst molecular glass, Hole Transporting Material (HTM) | epj-pv.orgresearchgate.net |

| Synthesis | Multi-step organic reactions, likely via cross-coupling | researchgate.net |

| Glass Transition Temp. (Tg) | 80 °C | epj-pv.orgresearchgate.net |

| Application | Solid-state dye-sensitized solar cells (DSSCs) | epj-pv.org |

| Performance | Achieved an overall conversion efficiency of up to 0.54% in D102-sensitized solar cells | epj-pv.orgepj-pv.org |

Formation of Polyurethane-based Microcapsules with 2-Ethoxynaphthalene as Core Material

Microencapsulation is a process where a core material is enclosed within a shell, and it has found applications in textiles, cosmetics, and pharmaceuticals. Polyurethane is a common shell material due to its stability and versatile chemistry. Research has demonstrated the successful synthesis of polyurethane-based microcapsules using 2-ethoxynaphthalene (also known as neroline) as the fragrant core material.

The primary method used for this encapsulation is interfacial polycondensation . This process involves creating an oil-in-water (o/w) emulsion. The oil phase consists of the core material, 2-ethoxynaphthalene, dissolved in a non-polar solvent like toluene, along with a multifunctional isocyanate monomer. The aqueous phase contains a multifunctional alcohol (polyol) monomer. Polymerization occurs rapidly at the oil-water interface, forming a solid polyurethane shell around the droplets of the oil phase, thereby encapsulating the 2-ethoxynaphthalene.

Several variations of this synthesis have been reported, differing in the specific monomers used to form the polyurethane shell.

One approach uses β-cyclodextrin as the polyol and 4,4'-methylene (bisphenyl isocyanate) (MDI) or 1,6-hexane diisocyanate (HDI) as the isocyanate component.

Another reported synthesis employs triethylene glycol and toluene diisocyanate .

The process typically requires an emulsifier, such as Polysorbate 80, to stabilize the emulsion and a catalyst, like dibutyltindilaurate, to facilitate the polymerization reaction. Characterization using FT-IR spectroscopy confirms the formation of the polyurethane shell, while microscopy reveals the spherical shape and size distribution of the microcapsules. Thermal analysis has shown that these polyurethane microcapsules are stable up to 280°C. The encapsulation efficiency, which measures the amount of core material successfully encapsulated, has been reported to be around 40-60%.

| Component/Parameter | Details | Reference |

|---|---|---|

| Core Material | 2-Ethoxynaphthalene (Neroline) | |

| Shell Material | Polyurethane | |

| Synthesis Method | Interfacial Polycondensation | |

| Isocyanate Monomers | 4,4'-methylene (bisphenyl isocyanate) (MDI); 1,6-hexane diisocyanate (HDI); Toluene diisocyanate | |

| Polyol Monomers | β-Cyclodextrin; Triethylene glycol | |

| Emulsifier | Polysorbate 80 (Tween™ 80) | |

| Catalyst | Dibutyltindilaurate (SnDBDL) | |

| Thermal Stability | Stable up to 280°C | |

| Encapsulation Efficiency | Reported values of 40% and 60% |

Spectroscopic Characterization and Structural Elucidation of 1 Ethoxynaphthalene and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy of 1-Ethoxynaphthalene

Advanced NMR spectroscopy offers an unambiguous method for the structural elucidation of this compound. google.com Through one-dimensional (¹H and ¹³C) and two-dimensional experiments, the precise connectivity and chemical environment of each atom in the molecule can be determined.

The ¹H NMR spectrum of this compound provides distinct signals that correspond to the ethoxy group and the naphthalene (B1677914) ring system. The ethoxy group's protons typically appear in the upfield region, characterized by a triplet for the methyl (-CH₃) protons and a quartet for the methylene (B1212753) (-OCH₂-) protons, arising from spin-spin coupling. The seven aromatic protons on the naphthalene ring produce a more complex series of signals in the downfield (aromatic) region of the spectrum. vulcanchem.com

The chemical shift (δ) is influenced by the electronic environment of the protons. libretexts.org Protons near the electronegative oxygen atom of the ether are deshielded and thus appear at a higher chemical shift.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Approximate Chemical Shift (δ) in ppm | Multiplicity |

|---|---|---|

| Naphthalene Aromatic Protons | 7.0 - 8.5 | Multiplet |

| Methylene Protons (-OCH₂-) | 4.0 - 4.2 | Quartet |

| Methyl Protons (-CH₃) | 1.4 - 1.6 | Triplet |

Data sourced from typical values for aromatic ethers and naphthalenes. vulcanchem.com

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of this compound. The spectrum displays twelve distinct signals, corresponding to the ten carbons of the naphthalene ring and the two carbons of the ethoxy group. The carbon atom bonded to the oxygen (C-1 of the naphthalene ring) is significantly deshielded and appears far downfield. The carbons of the ethoxy group appear in the upfield, aliphatic region. google.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Approximate Chemical Shift (δ) in ppm |

|---|---|

| C1 (C-O) | 155-158 |

| C2-C10 (Aromatic) | 105-135 |

| C1' (-OCH₂-) | 60-65 |

| C2' (-CH₃) | 14-16 |

Note: These are approximate values based on standard chemical shift ranges and data for similar structures.

¹H-¹H Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other. For this compound, a COSY spectrum would show a clear cross-peak between the methyl triplet and the methylene quartet of the ethoxy group, confirming their connectivity. It would also reveal the coupling network among the seven protons on the naphthalene ring, aiding in their specific assignment. emerypharma.com

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the unambiguous assignment of carbon signals based on the already assigned proton signals.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range couplings between protons and carbons (typically over two or three bonds). This is particularly valuable for confirming the connection of substituent groups to the main molecular framework. In the case of this compound, a key correlation would be observed between the methylene protons (-OCH₂-) of the ethoxy group and the C-1 carbon of the naphthalene ring, unequivocally confirming that the ethoxy group is attached at the 1-position.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Infrared (IR) Spectroscopy of this compound

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. chegg.com

The IR spectrum of this compound displays several characteristic absorption bands that confirm the presence of its key structural features: the aromatic naphthalene system, the ether linkage, and the aliphatic C-H bonds of the ethoxy group. vulcanchem.com The vibrations include stretching and bending modes for different bonds. purdue.edunist.gov

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group Assignment |

|---|---|---|

| ~3050 | C-H Stretch | Aromatic C-H |

| 2850-3000 | C-H Stretch | Aliphatic C-H (in -OCH₂CH₃) |

| 1400-1600 | C=C Stretch | Aromatic Ring |

| ~1240 | C-O Stretch | Aryl-Alkyl Ether |

Data sourced from typical IR absorption regions and specific data for this compound. vulcanchem.comnist.gov

The presence of the strong aryl-alkyl ether C-O stretching band around 1240 cm⁻¹ is a key diagnostic feature for this class of compounds. The absence of a broad O-H stretching band (typically around 3200-3600 cm⁻¹) confirms the formation of the ether from its precursor, 1-naphthol (B170400).

Modern IR analysis is typically performed using Fourier-Transform Infrared (FTIR) spectrometers, which offer higher sensitivity and resolution compared to older dispersive instruments. For this compound, the FTIR spectrum can be obtained from a neat sample (as a liquid film between salt plates) or as a solution. nih.gov

Vapor phase IR spectroscopy provides the spectrum of the molecule in the gaseous state. nist.gov This technique is useful for studying the molecule free from the intermolecular interactions that are present in the liquid or solid state. nih.gov The resulting spectrum shows sharper, more defined absorption bands, which can sometimes reveal finer structural details. The NIST Chemistry WebBook contains a vapor phase IR spectrum for this compound, which serves as a valuable reference. nist.govnist.gov

Characteristic Vibrational Modes and Functional Group Assignments

Ultraviolet-Visible (UV-Vis) Spectroscopy of this compound

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. libretexts.org For aromatic compounds like this compound, this technique is particularly informative about the conjugated π-electron system.

The absorption of UV radiation by organic molecules results in the excitation of valence electrons from lower-energy ground states to higher-energy excited states. shu.ac.uk In this compound, the key electronic transitions are π → π* transitions associated with the naphthalene ring system. shu.ac.uktanta.edu.eg The presence of the conjugated π-system of the naphthalene core results in a smaller energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) compared to non-conjugated systems, leading to absorption at longer wavelengths (above 200 nm). libretexts.org The oxygen atom of the ethoxy group also has non-bonding electrons (n electrons) which can participate in n → π* transitions. shu.ac.uk

The UV-Vis spectrum of this compound shows characteristic absorption maxima (λmax) corresponding to these electronic transitions. nist.gov

| Transition Type | Approximate Absorption Maxima (λmax) | Source |

|---|---|---|

| π → π | ~225 nm | nist.gov |

| π → π | ~290 nm | nist.gov |

Fluorescence spectroscopy provides insights into the electronic excited states of molecules. While data for this compound is limited, studies on its isomer, 2-ethoxynaphthalene (B165321) (also known as nerolin), reveal interesting photophysical properties. 2-Ethoxynaphthalene is used in fluorescence studies where its emission properties can be modulated by other molecules, providing information about intermolecular interactions. smolecule.com Research has shown that its fluorescence can be influenced by quenching agents and solvent polarity. chemicalbook.comguidechem.com

| Interacting Compound | Observed Effect on Fluorescence | Additional Finding | Source |

|---|---|---|---|

| m-Dimethylphthalate | Weak quenching | - | smolecule.comchemicalbook.com |

| Methyl benzoate | Weak quenching | At increased concentrations, enhances fluorescence by increasing solvent polarity. | chemicalbook.comguidechem.comscientificlabs.co.uksfdchem.com |

Electronic Transitions and Absorption Maxima

Mass Spectrometry (MS) for Molecular Formula Determination

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of a molecule, allowing for the unambiguous determination of its molecular formula. vulcanchem.com For this compound, the molecular formula is C₁₂H₁₂O. nih.govscbt.com The mass spectrum shows a molecular ion peak ([M]⁺) corresponding to this formula, along with several fragment ions that provide structural information.

| Attribute | Value | Significance | Source |

|---|---|---|---|

| Molecular Formula | C₁₂H₁₂O | Elemental composition of the compound. | nih.govscbt.comchemspider.com |

| Molecular Weight | 172.22 g/mol | Mass of one mole of the compound. | nist.govnih.gov |

| Exact Mass | 172.088815002 u | Precise mass used to confirm the molecular formula. | vulcanchem.com |

| Molecular Ion Peak (m/z) | 172 | Corresponds to the intact molecule [M]⁺. | nih.gov |

| Major Fragment Ion (m/z) | 144 | Often the base peak, corresponds to the loss of ethylene (B1197577) (C₂H₄) from the molecular ion, forming a naphthol cation. | nih.gov |

| Other Significant Fragment (m/z) | 115 | Corresponds to the loss of a formyl radical (CHO) from the m/z 144 fragment. | nih.gov |

X-ray Diffraction Studies of this compound-Containing Compounds

X-ray diffraction analysis of single crystals is the most powerful method for determining the precise three-dimensional structure of a molecule, including bond lengths, bond angles, and conformational details. While a crystal structure for the simple liquid this compound is not commonly reported, the structures of more complex, solid derivatives containing the ethoxynaphthalene moiety have been elucidated. These studies confirm the planar nature of the naphthalene ring and the specific connectivity and orientation of its substituents.

Computational and Theoretical Investigations of 1 Ethoxynaphthalene

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to predicting the behavior of molecules by solving the Schrödinger equation. fiveable.me Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly used to determine molecular geometries, energies, and electronic properties. fiveable.mejseepublisher.com DFT, in particular, is widely applied due to its balance of computational cost and accuracy in accounting for electron correlation effects. jseepublisher.comidosr.org

These computational methods provide access to a variety of molecular descriptors for 1-ethoxynaphthalene. Analysis of its electronic structure reveals how the ethoxy group influences the naphthalene (B1677914) system. The oxygen atom, being electronegative, affects the electron density distribution across the aromatic rings. This electronic influence is critical in determining the molecule's reactivity in processes like electrophilic substitution and electron transfer reactions.

Several key properties of this compound have been determined through computational means, as detailed in public chemical databases.

Computed Properties of this compound

| Property | Value | Method/Reference |

|---|---|---|

| Molecular Weight | 172.22 g/mol | Computed by PubChem |

| Exact Mass | 172.088815002 Da | Computed by PubChem |

| XLogP3 | 4 | Computed by XLogP3 3.0 |

| Hydrogen Bond Donor Count | 0 | Computed by Cactvs |

| Hydrogen Bond Acceptor Count | 1 | Computed by Cactvs |

Data sourced from PubChem CID 21403. nih.gov

These computed values are crucial for predicting the molecule's behavior in various chemical and biological systems.

Mechanistic Studies of Reactions Involving this compound using Computational Methods

Computational methods are invaluable for elucidating the mechanisms of complex chemical reactions. By mapping potential energy surfaces and identifying transition states, researchers can understand reaction pathways and predict product selectivity. fiveable.me

One area of study has been the reductive cleavage of the C-O bond in alkoxy-naphthalenes. A computational investigation using DFT (specifically, the (U)ωB97X-D functional) explored the reductive cleavage of 1-methoxynaphthalene (B125815), a close analog of this compound. nih.gov The study revealed that the reaction can proceed through either a radical anion or a dianionic intermediate. nih.gov For the radical anion pathway, cleavage of the O-CH₃ bond (β-cleavage) was found to be significantly more favorable than cleavage of the Ar-O bond (α-cleavage), with activation barriers (ΔG‡) of 20.7 kcal/mol and 25.4 kcal/mol, respectively. nih.gov However, this pathway alone did not fully explain the experimental results, leading to the investigation of a two-electron reduction mechanism via a dianionic species. nih.gov Experiments have shown that this compound exhibits selectivity similar to the methoxy (B1213986) substrate in these reductive reactions. nih.gov

Calculated Activation Energies for Reductive Cleavage of 1-Methoxynaphthalene Radical Anion

| Cleavage Pathway | Description | ΔG‡ (kcal/mol) |

|---|---|---|

| Pathway A (α-cleavage) | Cleavage of the Naphthyl-O bond | 25.4 |

| Pathway B (β-cleavage) | Cleavage of the O-Methyl bond | 20.7 |

Data sourced from a study on aryl silyl (B83357) ethers. nih.gov

In another context, computational studies have shed light on the biotransformation of this compound. Research involving cytochrome P450 enzymes has shown that these biocatalysts can facilitate an oxidative aryl coupling reaction, converting this compound into 4,4'-diethoxy-[2,2']-binaphthalenyl-1,1'-diol. researchgate.netresearchgate.net Computational modeling helps explain the regioselectivity of such enzymatic reactions, often involving mechanisms like oxygen-atom-transfer or hydrogen-atom-abstraction followed by a rebound step. researchgate.net

Molecular Modeling and Conformational Analysis of this compound Systems

Molecular modeling allows for the exploration of a molecule's three-dimensional structure and flexibility. The ethoxy group in this compound introduces conformational flexibility due to the presence of two rotatable single bonds (C-O and O-C). This allows the ethyl group to adopt various spatial orientations relative to the planar naphthalene ring.

Conformational analysis, often performed using programs like Gaussian, helps identify low-energy conformations. google.com These calculations can scan through dihedral angles to map the potential energy surface and locate energy minima corresponding to stable conformers. google.com

Research Applications of 1 Ethoxynaphthalene and Its Analogs

Utilization in Materials Science and Engineering

In the realm of materials science, 1-ethoxynaphthalene and its derivatives are explored for their potential in advanced applications, ranging from organic electronics to controlled-release systems.

Hole Transport Materials in Organic Optoelectronic Devices

Aryl amine-based starburst molecules are significant as hole transporting materials in various electro-optical applications, including photovoltaics and organic light-emitting diodes (OLEDs). ias.ac.in The general approach to creating amorphous compounds suitable for these applications involves designing linear or hyperbranched oligomers with bulky aryl groups. scispace.com Compounds based on 1,3,5-triphenylamines are noted for their use as hole-transporting materials in electroluminescent devices. ias.ac.in Their three-dimensional, rigid structures contribute to excellent photothermal stability, enhancing the operational stability of such devices. ias.ac.in

A novel starburst ethoxy naphthylamine, N, N, N′-tris-(2-ethoxy-naphthalen-1-yl)−N, N, N′triphenylbenzene-1,3,5-triamine, has been synthesized and characterized for its potential as a hole transport material. scispace.com The arylamine moiety within this compound provides the necessary characteristic of easy and reversible oxidation, a key feature for effective hole transport. scispace.com The synthesis of such low molecular weight hole transporting compounds is a focus of research in developing efficient organic solar cells. scispace.com

Development of Dye-Sensitized Solar Cells (DSSCs)

Dye-sensitized solar cells (DSSCs) represent a promising, low-cost alternative to conventional silicon-based solar cells. mdpi.comwikipedia.org These devices utilize a photosensitive dye to absorb light and generate electrons, which are then transferred to a semiconductor material. wikipedia.orgscirp.orgresearchgate.net The efficiency of a DSSC is dependent on the energy levels of its components, including the photosensitizer, the semiconductor electrode (commonly TiO2), and the electrolyte. wikipedia.orgresearchgate.net

While much of the research has focused on ruthenium-based dyes, there is a growing interest in developing organic dyes and solid-state hole transporting materials to replace the liquid electrolyte. mdpi.comwikipedia.orgepj-pv.orgepj-pv.org The use of solid hole conductors can improve the long-term stability of the device. epj-pv.org In this context, a starburst molecule derived from 2-ethoxynaphthalene (B165321) has been used in the fabrication of an organic dye-sensitized solid-state solar cell, demonstrating the potential of such compounds in this technology. scispace.com

Microencapsulation Applications

Microencapsulation is a process where tiny particles of an active agent are enclosed within a polymeric shell, protecting them from the environment and controlling their release. scialert.net This technique has found applications in various industries, including textiles, for purposes like fragrance release and flame retardancy. scialert.netdocsdrive.com

In a study on creating odorous textiles, 2-ethoxynaphthalene (neroline) was successfully encapsulated within polyurethane-based microcapsules. scialert.netresearchgate.net These microcapsules were synthesized via interfacial polycondensation. scialert.net The encapsulated neroline demonstrated good resistance to washing and rubbing, indicating the effectiveness of the microcapsules in retaining the fragrance on the fabric. docsdrive.com The thermal stability of the polyurethane microcapsules was found to be suitable for textile applications. scialert.net Another approach utilized β-cyclodextrin as a monomer for the interfacial polycondensation to encapsulate neroline, highlighting the use of biomass-derived materials in these applications.

Role in Catalysis Research and Development

This compound plays a significant role in catalysis research, both as a subject of catalytic conversion studies and as a product in the evaluation of catalyst performance.

Intermediate in Catalytic Conversion Processes

The catalytic conversion of this compound is a subject of investigation to understand its role in complex reaction mixtures. For instance, the conversion of this compound in the presence of a Zr, H-mordenite catalyst and ethanol (B145695) has been studied to determine its position in the reaction pathway for the production of 2-ethyl-1-naphthol and 4-ethyl-1-naphthol. ajer.org Comparative analysis of the products from the alkylation of 1-naphthol (B170400) and this compound with ethanol indicated that the aromatic ester is not an intermediate in the synthesis of 2- and 4-ethyl naphthols under the studied conditions. ajer.org

Another area of research involves the bioconversion of this compound. Studies using recombinant Escherichia coli cells expressing the cyanobacterial CYP110E1 gene have shown that this enzyme can biotransform this compound into hydroxylated compounds. nih.govresearchgate.net Specifically, the bioconversion of this compound yielded 4-ethoxynaphthalen-1-ol (B1625769). nih.gov This demonstrates the potential of biocatalysis to produce valuable hydroxylated aromatic compounds that can be difficult to synthesize chemically. nih.govresearchgate.net

Evaluation of Catalyst Selectivity for this compound Formation

The formation of this compound is a key reaction in the alkylation of 1-naphthol with ethanol, and the selectivity of different catalysts for this O-alkylation reaction is an important area of study. Research has been conducted on the catalytic properties of various materials, including ferrites, vanadium-chromium-aluminum oxides, and modified mordenites, in the interaction of 1-naphthol with ethanol. aak.gov.az

It was found that O-alkylation to form this compound occurs with significant selectivity in the presence of cobalt-ferrite and VСA catalysts at 320°C. aak.gov.az In contrast, the selectivity for this compound formation is low when using mordenite (B1173385) catalysts under similar conditions. aak.gov.az The development of catalysts with high selectivity towards either O-alkylation (formation of this compound) or C-alkylation (formation of ethylnaphthols) is a primary goal of this research. aak.gov.az

Below is a data table summarizing the comparative results of the interaction of this compound and 1-naphthol with ethanol in the presence of Zr, H-mordenite. researchgate.net

| Indicator Name | This compound | 1-naphthol | This compound | 1-naphthol | This compound | 1-naphthol |

| Temperature, °C | 300 | 300 | 340 | 340 | 380 | 380 |

| Obtained, wt%, incl. | ||||||

| This compound | 69.0 | 7.3 | 47.0 | 1.0 | 25.5 | - |

| 1-naphthol | 4.0 | 70.6 | 2.8 | 53.7 | 2.0 | 29.7 |

| 2-ethyl-1-naphthol | 5.9 | 18.5 | 7.0 | 37.8 | 6.8 | 50.8 |

| 4-ethyl-1-naphthol | 1.0 | 0.7 | 1.5 | 2.3 | 2.0 | 4.5 |

| Dimethylnaphthols | - | - | - | - | 0.5 | 2.4 |

| 1-oxo-2,2-diethyl-1,2-dihydronaphthalene | 3.0 | 1.9 | 2.8 | 1.0 | 1.6 | - |

| Naphthalene (B1677914) | 1.5 | - | 1.6 | - | 4.0 | 2.4 |

| 1,2-diethylnaphthalene | 9.5 | 1.0 | 20.0 | 2.3 | 25.0 | 7.1 |

| Data sourced from a comparative study on the catalytic conversion of this compound and 1-naphthol. researchgate.net |

Chemical Probes and Biological System Perturbation

Chemical probes are small molecules designed to interact with and study biological systems. They often possess three key components: a reactive group for covalent attachment to a target, a linker, and a tag for identification and purification. stanford.edu The design of these probes allows for the investigation of specific enzymes or protein families, providing insights into their function and role in disease. stanford.edu

The fundamental structure of a chemical probe includes a reactive group, a linker, and a tag. stanford.edu The reactive group is responsible for forming a covalent bond with the target protein, while the linker provides spatial separation between the reactive group and the tag to avoid steric hindrance. stanford.edu The tag, which can be a biotin, fluorescent, or radioactive molecule, facilitates the detection and isolation of the probe-modified protein. stanford.edu

Activity-based probes (ABPs) are a class of chemical probes that require the catalytic activity of the target enzyme to become covalently attached. stanford.edu This feature makes them highly specific for active enzymes. In contrast, affinity-based probes (AFBPs) rely on high-affinity, non-covalent binding to their targets. stanford.edu The strategic design of these probes, through synthetic organic chemistry, enables the targeting of specific enzyme families or subfamilies. stanford.edu For instance, probes with a sulfonate ester electrophile have been used to identify various enzymes that share common substrate binding or catalytic mechanisms. stanford.edu

Certain polycyclic aromatic hydrocarbons (PAHs) synthesized by plants can function as plant growth hormones. regulations.gov The mechanisms by which these and other compounds promote plant growth are diverse and can be influenced by various bacteria. nih.gov Plant growth-promoting rhizobacteria (PGPR) employ several strategies to enhance plant development, including nutrient solubilization, production of secondary metabolites and enzymes, and modulation of plant hormone levels. nih.govorgprints.org

Studies have shown that inoculation of plants with specific bacterial strains can lead to significant increases in growth parameters. For example, Bacillus proteolyticus OSUB18 has been shown to alter root architecture and enhance the growth of Arabidopsis thaliana under various stress conditions. mdpi.com This bacterium was found to upregulate genes involved in plant defense and downregulate those related to wound response. mdpi.com Similarly, other rhizobacteria have demonstrated capabilities for nitrogen fixation, phosphate (B84403) solubilization, and the production of growth-promoting substances like indole-3-acetic acid. orgprints.org

| Plant Growth-Promoting Trait | Percentage of Strains Exhibiting Trait |

| Nitrogen Fixation | 97% |

| Ammonia Production | 36% |

| Phosphate Solubilization | 90% |

Data from a study on rhizobacteria from the rhizosphere of date palms. orgprints.org

Design and Synthesis of Chemical Probes for Target Identification

Precursor in Organic Synthesis of Diverse Compounds

This compound and its analogs serve as valuable starting materials in the synthesis of a variety of organic molecules.

Heterocyclic compounds, which contain at least one heteroatom within a ring structure, are of significant importance in medicinal chemistry and materials science. numberanalytics.com Analogs of this compound, such as 2-bromo-6-ethoxynaphthalene, have been utilized as starting materials for the synthesis of various heterocyclic compounds, including 1,2,3-triazoles and imidazoles. alfa-chemical.com The synthesis of these compounds often involves multi-step reactions, including condensation, substitution, and cyclization. smolecule.com For example, dehydroacetic acid and its derivatives can be reacted with various reagents to form complex heterocyclic systems like pyranopyrroles. clockss.org Nitroalkenes are also versatile precursors for the synthesis of a wide range of three- to five-membered O, N, and S-heterocycles through reactions like Michael additions and cycloadditions. rsc.org

A combinatorial bioconversion approach utilizing enzymes has been employed to produce novel prenyl naphthalen-ols from substituted naphthalenes, including this compound. researchgate.netoup.com This process involves the combined action of an aromatic dihydroxylating dioxygenase, such as PhnA1A2A3A4 from the marine bacterium Cycloclasticus sp. strain A5, and a prenyltransferase, like NphB from Streptomyces sp. strain CL190 or SCO7190 from Streptomyces coelicolor A3(2). researchgate.netoup.comnih.gov

Using this compound, 1-methoxynaphthalene (B125815), and 2-methylnaphthalene (B46627) as substrates, this method has yielded ten novel prenyl naphthalen-ols. researchgate.netoup.com These newly synthesized compounds have demonstrated potent antioxidative activity. oup.comnih.gov

| Starting Substrate | Enzymes Used | Product Type |

| This compound | PhnA1A2A3A4 and NphB or SCO7190 | Prenyl naphthalen-ols |

| 1-Methoxynaphthalene | PhnA1A2A3A4 and NphB or SCO7190 | Prenyl naphthalen-ols |

| 2-Methylnaphthalene | PhnA1A2A3A4 and NphB or SCO7190 | Prenyl naphthalen-ols |

Table summarizing the combinatorial bioconversion for the production of prenyl naphthalen-ols. researchgate.netoup.com

Synthesis of Heterocyclic Compounds

Reductive Generation of Aryllithium Species

Aryl alkyl ethers, including this compound, can be reduced by lithium metal, leading to the cleavage of either the Ar–O (α-cleavage) or the O–Alkyl (β-cleavage) bond. acs.org This reaction results in the formation of an aryllithium species and a lithium alkoxide (from α-cleavage) or an alkyllithium and a lithium aryloxide (from β-cleavage). acs.org The selectivity between these two cleavage pathways is influenced by factors such as the solvent and the nature of the alkyl substituent. acs.org

While this compound has been reported to favor the formation of aryllithium species, experimental results have shown its selectivity to be similar to that of 1-methoxynaphthalene. acs.org In one study, the reaction of 1-methoxynaphthalene with lithium yielded the desired aryllithium product in 51% yield, with 1-naphthol being formed as a byproduct in 22% yield. acs.orgresearchgate.net The use of a tert-butyldimethylsilyl (TBS) ether of 1-naphthol, however, significantly improved the selectivity for α-cleavage, yielding the aryllithium product in 78% isolated yield. acs.org

| Substrate | Product 2aa Yield | 1-Naphthol Yield |

| 1-Methoxynaphthalene | 51% | 22% |

| This compound | Similar to methoxy (B1213986) substrate | Not specified |

| tert-Butyldimethylsilyl (TBS) ether of 1-naphthol | 78% (isolated) | Not specified |

Comparison of yields in the reductive generation of aryllithium species. acs.orgresearchgate.net

The reductive cleavage can also be induced by lithium naphthalenide (LN), which is a powerful reducing agent used in various synthetic transformations, including reductive alkylations and the cleavage of certain functional groups. researchgate.net

Future Research Directions and Emerging Trends for 1 Ethoxynaphthalene

Exploration of Novel Synthetic Pathways

While classic Williamson ether synthesis remains a staple, current research is exploring more efficient and sustainable routes to 1-ethoxynaphthalene and its isomers. A significant trend is the move towards catalytic systems that offer improved yields, better selectivity, and milder reaction conditions. One such area of investigation is the transethylation of naphthols.

Recent studies have examined the synthesis of ethylnaphthols and this compound through the reaction of 1-naphthol (B170400) with ethanol (B145695) or the transethylation using diethylnaphthalenes in the presence of modified zeolite catalysts. researchgate.net For instance, the reaction of 1-naphthol with ethanol over a modified H-mordenite catalyst can produce this compound alongside other ethylated products. researchgate.net The interaction of this compound itself with ethanol has also been studied to understand the competing reactions and product distributions under various temperatures. researchgate.net These studies aim to optimize conditions to maximize the yield of desired products like 2-ethyl-1-naphthol, viewing this compound as either a target product or a key intermediate. researchgate.net

Another approach involves the alkylation of phenols using quaternary ammonium (B1175870) salts in the presence of a base, which has been used to synthesize 2-ethoxynaphthalene (B165321), suggesting a potential pathway for the 1-isomer as well. chem-soc.si Future work will likely focus on developing highly regioselective catalytic systems for ethoxylation, potentially utilizing flow chemistry and microwave-assisted synthesis to reduce reaction times and improve energy efficiency, in line with the principles of green chemistry. vulcanchem.combspublications.net

| Temperature (°C) | 1-Naphthol (wt%) | 2-Ethyl-1-naphthol (wt%) | 4-Ethyl-1-naphthol (wt%) | 1,2-Diethylnaphthalene (wt%) | Remaining this compound (wt%) |

|---|---|---|---|---|---|

| 300 | 4.0 | 5.9 | 1.0 | 9.5 | 69.0 |

| 340 | 2.8 | 7.0 | 1.5 | 20.0 | 47.0 |

| 380 | 2.0 | 6.8 | 2.0 | 25.0 | 25.5 |

Advanced Spectroscopic Characterization Techniques

The characterization of this compound and its derivatives relies on a suite of spectroscopic methods. vulcanchem.com Standard techniques provide fundamental structural confirmation. However, emerging research trends necessitate the use of more advanced spectroscopic tools for unambiguous identification, particularly in complex reaction mixtures or for the structural elucidation of novel derivatives.

High-resolution mass spectrometry is crucial for determining the exact mass and molecular formula. vulcanchem.com Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, provides detailed information about the chemical environment of the atoms. vulcanchem.com For instance, ¹H NMR of this compound shows characteristic signals for the aromatic protons and the ethoxy group. vulcanchem.com Infrared (IR) spectroscopy helps identify functional groups, such as the C-O stretching of the ether linkage. vulcanchem.com

Future research will increasingly employ advanced, multi-dimensional NMR techniques like COSY, NOESY, HMQC, and HMBC. rsc.org These methods are indispensable for assigning complex spectra of new materials or biocatalytic products derived from this compound, as they reveal through-bond and through-space correlations between nuclei. rsc.org Diffusion Ordered Spectroscopy (DOSY) may also find application in studying the self-assembly or aggregation of new materials derived from this compound. acs.org

| Technique | Parameter | Observed Value / Range |

|---|---|---|

| Mass Spectrometry | Exact Mass | 172.088815002 |

| ¹H NMR | Aromatic Protons | ~7.0-8.5 ppm |

| ¹H NMR | -OCH₂- Protons | ~4.0-4.2 ppm (quartet) |

| ¹H NMR | -CH₃ Protons | ~1.4-1.6 ppm (triplet) |

| IR Spectroscopy | C-O Stretch (Ether) | ~1200-1250 cm⁻¹ |

| IR Spectroscopy | Aromatic C=C Stretch | ~1400-1600 cm⁻¹ |

Deeper Computational Mechanistic Insights

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an essential tool for gaining deeper insights into the reaction mechanisms involving this compound. These methods allow researchers to rationalize experimental outcomes, predict reactivity and selectivity, and design new experiments.

For example, DFT calculations have been used to study the alkylation of naphthol derivatives, helping to understand the product distribution by calculating bond dissociation energies and activation barriers for competing pathways (e.g., O-alkylation vs. C-alkylation). rsc.org Such studies can elucidate the role of the catalyst and reaction conditions in directing the reaction towards a specific isomer. rsc.org For reactions of naphthalene (B1677914) derivatives, computational studies can explain the origins of regioselectivity, for instance, why a reaction favors one position on the naphthalene ring over another. researchgate.net

Furthermore, Time-Dependent DFT (TD-DFT) is being used to investigate the electronic properties of new molecules derived from this compound, such as chemical sensors. nih.gov These calculations can predict UV-Vis absorption and fluorescence spectra and explain the electronic transitions responsible for the observed photophysical properties, thereby guiding the design of new functional materials. nih.gov Future research will likely see a tighter integration of computational modeling and experimental work to accelerate the discovery and optimization of reactions and materials based on this compound.

Expanding Applications in Advanced Materials

The rigid, aromatic structure of the naphthalene core makes this compound an attractive building block for advanced materials. While its primary use has been as a chemical intermediate, emerging trends point towards its incorporation into functional materials with applications in electronics, photonics, and energy.

Naphthalene-based compounds are being explored as precursors for polymers, liquid crystals, and other organic electronic materials. vulcanchem.comontosight.ai A particularly promising direction is in the field of organic photovoltaics (OPVs). Recently, the related isomer, 2-ethoxynaphthalene, was successfully used as a solid additive to optimize the morphology of the active layer in all-polymer solar cells, leading to a certified power conversion efficiency of 19.1%. researchgate.net This remarkable result suggests that this compound could be investigated for a similar role, potentially offering different morphological control and performance enhancements.

Additionally, this compound can serve as a starting material for larger polycyclic aromatic compounds through reactions like the Scholl oxidative coupling, which are of interest in materials science. vulcanchem.comscispace.com The this compound scaffold is also being incorporated into complex ligands for iridium(III) emitters, which are key components in light-emitting electrochemical cells (LECs) and organic light-emitting diodes (OLEDs). rsc.org Future research will focus on synthesizing novel derivatives of this compound and incorporating them into polymers and molecular materials to tune their optical, electronic, and thermal properties.

Biocatalytic Pathways and Sustainable Synthesis

A significant emerging trend is the use of biocatalysis for the synthesis of this compound derivatives. This approach aligns with the principles of green chemistry by utilizing enzymes that operate under mild conditions, often with high regio- and stereo-selectivity that is difficult to achieve with traditional chemical methods.

Researchers have successfully used recombinant Escherichia coli cells expressing cytochrome P450 enzymes to biotransform this compound into valuable hydroxylated products. nih.govnih.gov For example, E. coli expressing the CYP110E1 gene from cyanobacteria can convert this compound into 4-ethoxynaphthalen-1-ol (B1625769) and 5-ethoxynaphthalen-1-ol. nih.govresearchgate.net Another study showed that a different P450 variant (BM3 F87V) could catalyze the oxidative aryl coupling of this compound to produce the dimer 4,4'-diethoxy-[2,2']-binaphthalenyl-1,1'-diol. researchgate.netresearchgate.net

More complex transformations are also being explored. Combinational bioconversion, using multiple enzymes in a single pot, has been employed to produce novel prenyl naphthalen-ols from this compound. researchgate.net This process, using a dioxygenase and a prenyltransferase, generated new compounds that demonstrated potent antioxidative activity. researchgate.net These biocatalytic routes open up pathways to novel, complex molecules that would be challenging to synthesize chemically, highlighting a major direction for future research.

| Biocatalyst System | Substrate | Product(s) | Reference |

|---|---|---|---|

| E. coli expressing CYP110E1 | This compound | 4-Ethoxynaphthalen-1-ol (yield: 12.0%) and 5-Ethoxynaphthalen-1-ol (yield: 4.0%) | nih.govresearchgate.net |

| E. coli expressing P450 BM3 (F87V) | This compound | 4,4'-Diethoxy-[2,2']-binaphthalenyl-1,1'-diol | researchgate.netresearchgate.net |

| Dioxygenase (PhnA1A2A3A4) + Prenyltransferase (NphB or SCO7190) | This compound | Novel prenyl naphthalen-ols | researchgate.net |

Development of New Chemical Probes and Tools

The unique photophysical properties of the naphthalene ring system make this compound an excellent scaffold for the development of fluorescent chemical probes and sensors. This is a rapidly growing area of research, with a focus on creating tools for the selective detection of biologically and environmentally important analytes.

A notable success in this area is the design of chemosensors for cyanide (CN⁻). nih.govresearchgate.net One such sensor incorporates a 4-ethoxy-1-naphthaldehyde (B2967013) moiety, which is a derivative of this compound. nih.gov The sensor operates on an intramolecular charge transfer (ICT) mechanism. The nucleophilic addition of cyanide to the sensor molecule breaks its π-conjugation, disrupting the ICT process and causing a significant and observable change in its color and fluorescence. nih.gov This particular probe also exhibits aggregation-induced emission (AIE), which enhances its fluorescence in the solid state and in aqueous media, making it highly sensitive. nih.gov

The design strategy of coupling the electron-donating this compound group with a strong electron-withdrawing and reacting moiety has proven effective. nih.gov Future research will likely expand on this concept to develop new probes for other anions, cations, and neutral molecules. The tunability of the naphthalene core allows for fine-tuning of the sensor's photophysical properties (e.g., absorption and emission wavelengths) and its selectivity towards different target analytes.

| Property | Description / Value |

|---|---|

| Core Scaffold | 4-ethoxy-1-naphthaldehyde condensed with 1,3-indanedione |

| Sensing Mechanism | Intramolecular Charge Transfer (ICT) obstruction |

| Key Feature | Aggregation-Induced Emission (AIE) |

| Detection Method | Colorimetric and ratiometric fluorescence |

| Operating pH Range | 3.0–12.0 |

| Detection Limit (LOD) | 1.7 × 10⁻⁷ M |

| Application | Detection of cyanide in aqueous solution and real environmental water samples |

常见问题

Q. What are the standard synthetic routes for 1-Ethoxynaphthalene, and how can reaction conditions be optimized for yield?

- Methodological Answer : this compound is typically synthesized via Friedel-Crafts alkylation or nucleophilic substitution. For example:

- Friedel-Crafts Etherification : React naphthalene with ethyl bromide in the presence of a Lewis acid catalyst (e.g., AlCl₃). Optimize by adjusting catalyst loading (5–10 mol%) and reaction temperature (80–120°C) .

- Williamson Ether Synthesis : Use 1-naphthol and ethyl iodide with a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF). Monitor reaction progress via TLC or GC-MS.

- Yield Optimization : Conduct fractional distillation or column chromatography for purification. Solvent choice (e.g., dichloromethane vs. toluene) and inert atmosphere (N₂) improve reproducibility .

Q. Which analytical techniques are most effective for characterizing this compound purity and structural integrity?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm ethoxy group integration and aromatic proton environments. Compare peaks with reference spectra .

- Mass Spectrometry (EI-MS) : Identify molecular ion peaks (m/z 172 for [M]⁺) and fragmentation patterns. Cross-reference with databases like NIST .

- HPLC/GC-MS : Quantify purity (>98%) using reverse-phase C18 columns (HPLC) or capillary columns (GC-MS) with flame ionization detection .

Q. How should researchers design initial toxicity studies for this compound?

- Methodological Answer :

- In Vitro Assays : Use human cell lines (e.g., HepG2, HEK293) to assess cytotoxicity (MTT assay) and genotoxicity (Ames test). Include positive controls (e.g., naphthalene) .

- Acute Toxicity (OECD 423) : Administer single oral doses (50–300 mg/kg) to rodents. Monitor mortality, organ weight changes, and histopathology over 14 days .

- Data Standardization : Follow systematic review frameworks (Table B-1, Appendix B) to ensure inclusion of relevant exposure routes and health outcomes .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for this compound?

- Methodological Answer :

- Risk of Bias Assessment : Apply tools like Table C-6/C-7 (Appendix C) to evaluate study design flaws (e.g., randomization, outcome reporting) .

- Mechanistic Studies : Use metabolomics (LC-MS) to identify reactive metabolites (e.g., epoxides) and compare pathways with structurally similar compounds (e.g., 1-methylnaphthalene) .

- Confidence Rating : Classify studies as "High/Moderate/Low" confidence based on protocol adherence (e.g., dose-response data, blinding) .

Q. What experimental designs are recommended for assessing chronic exposure effects of this compound?

- Methodological Answer :

- Longitudinal Rodent Studies : Expose animals to this compound (5–25 mg/kg/day) via inhalation or oral gavage for 6–24 months. Monitor biomarkers (e.g., urinary 1-naphthol) and carcinogenicity .

- Environmental Fate Analysis : Use gas chromatography to track degradation products in soil/water. Model bioaccumulation potential via logP (estimated ~3.5) .

Q. How can metabolic pathways of this compound be elucidated to inform risk assessment?

- Methodological Answer :

- Radiolabeling : Synthesize ¹⁴C-labeled this compound to trace metabolite formation in hepatic microsomes .

- In Silico Modeling : Use software like ADMET Predictor™ to simulate cytochrome P450 interactions (e.g., CYP1A2, CYP2E1) .

- Biomonitoring : Correlate urinary metabolites (e.g., this compound dihydrodiol) with exposure levels in occupational settings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。